molecular formula C19H16BrClN4O4 B12784357 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride CAS No. 89450-92-0

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride

Katalognummer: B12784357
CAS-Nummer: 89450-92-0
Molekulargewicht: 479.7 g/mol
InChI-Schlüssel: ZDPGRZRSJLXSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, carboxyphenylamino groups, and a methyl group in its structure contributes to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones .

Wissenschaftliche Forschungsanwendungen

2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-Di(o-carboxyphenylamino)-5-bromo-6-methylpyrimidine hydrochloride is unique due to the presence of the bromine atom and the specific arrangement of functional groups.

Eigenschaften

CAS-Nummer

89450-92-0

Molekularformel

C19H16BrClN4O4

Molekulargewicht

479.7 g/mol

IUPAC-Name

2-[[5-bromo-2-(2-carboxyanilino)-6-methylpyrimidin-4-yl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C19H15BrN4O4.ClH/c1-10-15(20)16(22-13-8-4-2-6-11(13)17(25)26)24-19(21-10)23-14-9-5-3-7-12(14)18(27)28;/h2-9H,1H3,(H,25,26)(H,27,28)(H2,21,22,23,24);1H

InChI-Schlüssel

ZDPGRZRSJLXSFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)NC2=CC=CC=C2C(=O)O)NC3=CC=CC=C3C(=O)O)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.